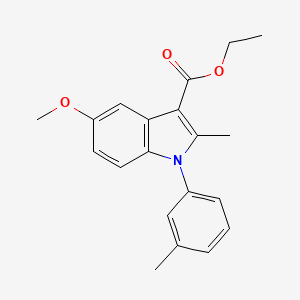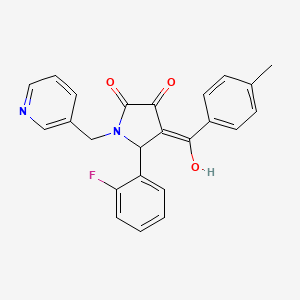
ethyl 5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and dyes. This particular compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and an ethyl ester functional group attached to the indole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by functional group modifications.
Indole Core Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Functional Group Introduction: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide. The carboxylate ester can be formed by esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.
Final Assembly: The final compound is assembled by coupling the indole core with the appropriate substituted benzene derivative using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: 5-Hydroxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate.
Reduction: Ethyl 5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-methanol.
Substitution: 5-Methoxy-2-methyl-1-(3-methyl-4-nitrophenyl)-1H-indole-3-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its stable indole structure.
Mecanismo De Acción
The mechanism of action of ethyl 5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The methoxy and ester groups can enhance its ability to cross cell membranes and interact with intracellular targets, potentially leading to modulation of signaling pathways and gene expression.
Comparación Con Compuestos Similares
Ethyl 5-methoxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylate can be compared with other indole derivatives:
Ethyl 5-methoxy-2-methyl-1H-indole-3-carboxylate: Lacks the substituted phenyl group, which may affect its biological activity and chemical reactivity.
5-Methoxy-2-methyl-1-(3-methylphenyl)-1H-indole-3-carboxylic acid: The carboxylic acid instead of the ester group can influence its solubility and reactivity.
5-Methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate: The absence of the methyl group on the phenyl ring can alter its steric and electronic properties.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
ethyl 5-methoxy-2-methyl-1-(3-methylphenyl)indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-5-24-20(22)19-14(3)21(15-8-6-7-13(2)11-15)18-10-9-16(23-4)12-17(18)19/h6-12H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPJDTQEUFEICQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC)C3=CC=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[3-oxo-3-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]propyl]-1,2-oxazol-3-one](/img/structure/B5351604.png)
![methyl 2-{5-[(Z)-(2-cyclohexyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B5351607.png)




![1-(2-Chloro-4,5-difluorophenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B5351645.png)
![5-(3,4-dichlorophenyl)-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5351652.png)


![N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B5351696.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thiophene-2-carboxamide](/img/structure/B5351704.png)
![(3aR*,7aS*)-2-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5351718.png)

